N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a complex organic compound characterized by its cyclopropyl and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidinyl intermediates. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of a carbonyl group yields an alcohol.
Scientific Research Applications
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and pyrrolidinyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide analogs: Compounds with similar structures but different substituents on the cyclopropyl or pyrrolidinyl groups.
Cyclopropyl-containing compounds: Other compounds featuring the cyclopropyl group, known for their unique reactivity.
Pyrrolidinyl-containing compounds: Compounds with the pyrrolidinyl group, often studied for their biological activity.
Uniqueness
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is unique due to the combination of its cyclopropyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPWQBQOYDPGT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCN(C1)CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.